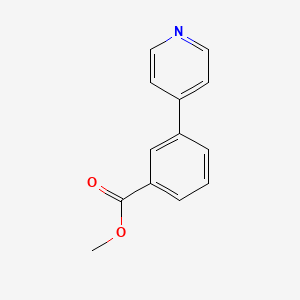

Methyl 3-(4-pyridinyl)benzoate

概述

描述

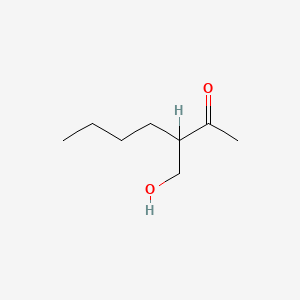

Methyl 3-(4-pyridinyl)benzoate is a chemical compound with the CAS Number: 126179-78-0. It has a molecular weight of 213.24 . The IUPAC name for this compound is methyl 3-(4-pyridinyl)benzoate .

Molecular Structure Analysis

The molecular formula of Methyl 3-(4-pyridinyl)benzoate is C13H11NO2 . The InChI Code is 1S/C13H11NO2/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-9H,1H3 .科学研究应用

Electrochromic Materials

A study detailed the synthesis and electrochromic properties of a magenta polypyrrole derivatized with Methyl Red azo dye, showcasing enhanced electrochromic properties, which are promising for application in pH sensors due to their color change in response to pH variations (Almeida et al., 2017).

Supramolecular Liquid Crystals

Research on supramolecular liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds, including laterally methyl-substituted derivatives, highlighted the effect of different substituents on the stability of the liquid crystal phases. This work provides insights into the design of new liquid crystalline materials (Naoum et al., 2010).

Hyperbranched Aromatic Polyamides

A study on the synthesis and properties of hyperbranched aromatic polyamides demonstrated the potential of these materials in creating high-performance polymers with solubility in common organic solvents, showcasing their applicability in various polymer-based technologies (Yang et al., 1999).

Catalysis

Research into the catalytic methylation of pyridines using temporary dearomatisation revealed a new method for introducing a methyl group onto the aromatic ring of pyridines, utilizing methanol and formaldehyde. This innovative approach has implications for the development of new synthetic methods in organic chemistry (Grozavu et al., 2020).

Metal-Organic Frameworks (MOFs)

A study on the synthesis and application of protonated metal-organic frameworks (MOFs) for the removal of anionic dyes from aqueous solutions demonstrated ultrahigh uptake capacities and excellent selectivity. This research suggests potential applications of MOFs in water purification and environmental remediation (Yu et al., 2021).

Organic Synthesis

Research on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates highlighted the utility of these compounds as scaffolds for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles, indicating their importance in the development of new organic compounds (Ruano et al., 2005).

安全和危害

未来方向

Pyridine derivatives, such as Methyl 3-(4-pyridinyl)benzoate, are important structural motifs found in numerous bioactive molecules. There is a need for robust methods allowing the selective introduction of multiple functional groups to pyridine . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

属性

IUPAC Name |

methyl 3-pyridin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURDGCXMAZZEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408911 | |

| Record name | Methyl 3-(4-pyridyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-pyridinyl)benzoate | |

CAS RN |

126179-78-0 | |

| Record name | Methyl 3-(4-pyridyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methoxy-2-[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1599872.png)

![3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine](/img/structure/B1599873.png)

![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2-dodecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate](/img/structure/B1599878.png)

![4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B1599880.png)

![Tert-butyl 3-(4-methoxyphenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1599882.png)

![Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane](/img/structure/B1599884.png)